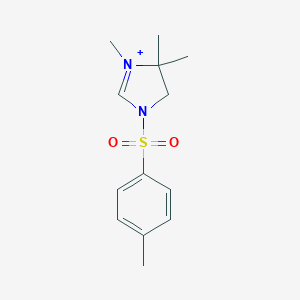

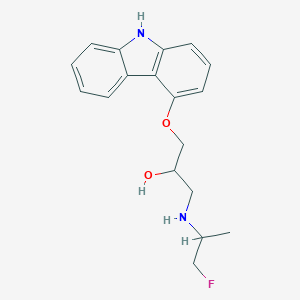

![molecular formula C35H35NO7S2 B126566 5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid CAS No. 147046-64-8](/img/structure/B126566.png)

5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

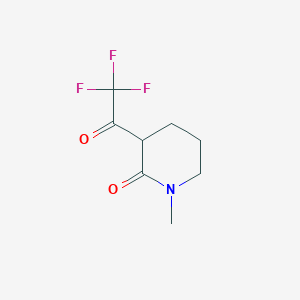

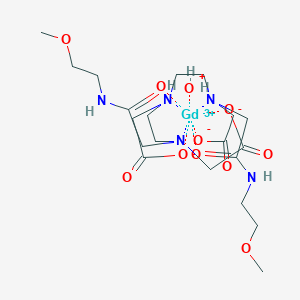

The compound "5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid" is a complex molecule that appears to be a derivative of fluorene with multiple functional groups, including methoxycarbonylamino, methylsulfinyl, and phenoxy groups, as well as a pentanoic acid moiety. This structure suggests that the compound could have interesting chemical properties and potential reactivity due to the presence of these functional groups.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the compound , they do provide insights into the reactivity of related fluorene compounds. For instance, the paper titled "Reactions of 4-fluoren-9-ylidene-2-methylpent-2-ene and 2-fluoren-9-yl-2-methylpentan-4-one" describes the photochemical and thermal reactions of fluorene derivatives, which could be relevant to the synthesis of the compound of interest . The photochromic hydrocarbon mentioned undergoes a photochemical hydrogen shift and photocyclisation, while the ketone can cyclise in the presence of hydrogen bromide in acetic acid. These reactions could potentially be applied or adapted to synthesize the fluorene core of the target compound.

Molecular Structure Analysis

The molecular structure of the compound likely features a fluorene core, which is a polycyclic aromatic hydrocarbon known for its stability and unique electronic properties. The presence of methoxycarbonylamino and methylsulfinyl substituents would introduce polar and potentially electron-withdrawing groups, which could affect the electronic distribution and reactivity of the fluorene core. The phenoxy and pentanoic acid groups would add to the molecule's overall polarity and could be involved in intermolecular interactions such as hydrogen bonding.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of the compound . However, based on the reactivity of similar compounds, it can be inferred that the fluorene moiety might undergo photochemical reactions, as seen in the paper discussing the photochromic properties and reactions of fluorene derivatives . The presence of the methoxycarbonylamino group could also make the compound susceptible to nucleophilic attacks, and the methylsulfinyl groups might be involved in oxidation-reduction reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple functional groups suggests that the compound could have a relatively high molecular weight and might exhibit solubility in polar solvents due to the polar groups present. The compound's melting and boiling points, as well as its stability, would be determined by the interplay of these functional groups and the overall molecular architecture. The fluorene core could contribute to the compound's aromaticity and potential fluorescence properties.

Safety And Hazards

As with any chemical compound, it should be handled with care and with appropriate safety measures in place.

Orientations Futures

Propriétés

IUPAC Name |

5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35NO7S2/c1-44(40)24-16-14-23(15-17-24)34(30-19-18-25(45(2)41)21-32(30)42-20-8-7-13-33(37)38)36-35(39)43-22-31-28-11-5-3-9-26(28)27-10-4-6-12-29(27)31/h3-6,9-12,14-19,21,31,34H,7-8,13,20,22H2,1-2H3,(H,36,39)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBIMYCEMCRBND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)C(C2=C(C=C(C=C2)S(=O)C)OCCCCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35NO7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408991 |

Source

|

| Record name | SCAL-Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

645.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid | |

CAS RN |

147046-64-8 |

Source

|

| Record name | SCAL-Linker | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.